1,4-Benzenediol, bis(1-methyltridecyl)-
Description
Properties
CAS No. |
142619-57-6 |
|---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,5-di(tetradecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |
InChI Key |
BRBROBKGYBWGSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for Alkylated 1,4 Benzenediols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For a molecule with the complexity of 1,4-Benzenediol, bis(1-methyltridecyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
The unequivocal assignment of all proton (¹H) and carbon (¹³C) signals, particularly within the two long and isomeric bis(1-methyltridecyl) chains, necessitates the use of advanced 2D NMR techniques. ox.ac.uksemanticscholar.org
¹H NMR: The ¹H NMR spectrum would provide initial information. The aromatic protons on the benzenediol ring would appear as a singlet, indicating their chemical equivalence. The hydroxyl (-OH) protons would also produce a signal, the chemical shift of which can be dependent on concentration and solvent. The numerous protons of the two C14 alkyl chains would resonate in the upfield region of the spectrum, leading to significant signal overlap.
¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms. Carbons of the benzene (B151609) ring would appear in the aromatic region (typically 110-160 ppm). The carbons of the alkyl chains would produce a series of signals in the aliphatic region.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For the bis(1-methyltridecyl) chains, COSY would be instrumental in tracing the connectivity of protons along the alkyl backbone, helping to piece together the structure of the long aliphatic chains.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is invaluable for assigning the carbon signals based on the chemical shifts of their attached protons. This would allow for the definitive assignment of the CH, CH₂, and CH₃ groups within the complex alkyl chains.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). researchgate.net HMBC is crucial for establishing the connection between the alkyl chains and the benzene ring. Correlations between the protons on the carbon alpha to the ring and the aromatic carbons would confirm the substitution pattern.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Benzenediol, bis(1-methyltridecyl)-
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | ~6.5 - 7.0 | - |
| Hydroxyl-OH | Variable | - |
| Aromatic-C (substituted) | - | ~145 - 155 |
| Aromatic-C-H | - | ~115 - 125 |
| Alkyl-CH (benzylic) | ~2.5 - 3.0 | ~30 - 40 |
| Alkyl-CH₂ | ~1.2 - 1.6 | ~20 - 35 |
| Alkyl-CH₃ | ~0.8 - 1.0 | ~10 - 15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. researchgate.netchemicalbook.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 1,4-Benzenediol, bis(1-methyltridecyl)-, with a molecular formula of C₃₄H₆₂O₂, HRMS would be able to confirm this composition with a high degree of confidence.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For alkylbenzenes, a common fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), leading to the formation of a stable benzylic carbocation. youtube.com The fragmentation of the long alkyl chains would also produce a series of characteristic losses of alkyl fragments.
Table 2: Expected Mass Spectrometry Data for 1,4-Benzenediol, bis(1-methyltridecyl)-
| Ion | Expected m/z | Description |
|---|---|---|
| [M]⁺• | 502.4749 | Molecular Ion |
| [M - C₁₂H₂₅]⁺ | 333.2475 | Loss of a dodecyl radical from an alkyl chain |
| [M - C₁₃H₂₇]⁺ | 319.2319 | Loss of a tridecyl radical (benzylic cleavage) |
| C₇H₇O₂⁺ | 123.0441 | Fragment from cleavage of the bond between the alkyl chain and the ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. amazonaws.com
IR Spectroscopy: The IR spectrum of 1,4-Benzenediol, bis(1-methyltridecyl)- would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretching of the long alkyl chains would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1500-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would likely appear in the 1200-1260 cm⁻¹ range. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric C-H stretching of the alkyl groups would also be a prominent feature.
Table 3: Expected Infrared Absorption Bands for 1,4-Benzenediol, bis(1-methyltridecyl)-
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H | 3200 - 3600 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Aromatic C=C | 1500 - 1600 | Stretching |
| C-O | 1200 - 1260 | Stretching |
| Aromatic C-H | 800 - 900 | Out-of-plane Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. chemicalbook.com The presence of the benzene ring in 1,4-Benzenediol, bis(1-methyltridecyl)- makes it UV-active. The absorption of UV light excites electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. youtube.com
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the benzene ring. The hydroxyl and alkyl groups are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. shimadzu.com
Table 4: Expected UV-Vis Absorption Data for 1,4-Benzenediol, bis(1-methyltridecyl)-
| Transition | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π | ~290 - 310 | Ethanol |
| π → π | ~220 - 240 | Ethanol |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purification of 1,4-Benzenediol, bis(1-methyltridecyl)- from reaction mixtures and for assessing its purity. researchgate.netchemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol, acetonitrile (B52724), and water), would be a suitable method for its separation. nih.gov A UV detector set at the λmax of the compound would be used for detection. The purity of the compound can be determined from the area of the peak corresponding to the product relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Due to the relatively high molecular weight and the presence of polar hydroxyl groups, direct analysis by GC might be challenging without derivatization. Derivatization of the hydroxyl groups to form more volatile ethers or esters could facilitate GC analysis. Gas chromatography-mass spectrometry (GC-MS) would provide both separation and structural information. thermofisher.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation of the product from starting materials and byproducts on a TLC plate.
Table 5: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained |
|---|---|
| NMR (¹H, ¹³C, COSY, HMQC, HMBC) | Detailed molecular structure, connectivity of atoms. researchgate.netox.ac.uk |
| HRMS | Exact molecular weight and elemental formula. |
| MS (Fragmentation) | Structural fragments, confirmation of alkyl chain structure. youtube.com |
| IR & Raman Spectroscopy | Presence of functional groups (OH, aromatic ring, alkyl chains). amazonaws.com |
| UV-Vis Spectroscopy | Electronic transitions of the aromatic system. youtube.comshimadzu.com |
| HPLC | Purity assessment and purification. nih.gov |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of semi-volatile and non-volatile compounds. For long-chain alkylated hydroquinones like 1,4-Benzenediol, bis(1-methyltridecyl)-, reversed-phase HPLC (RP-HPLC) is the most suitable approach. The presence of the two large, non-polar bis(1-methyltridecyl) groups dominates the molecule's retention behavior, making a non-polar stationary phase (like C18) and a polar mobile phase effective for separation.
Method development for this compound involves optimizing several parameters to achieve adequate resolution and peak shape. A primary challenge is the compound's strong retention on standard C18 columns due to its significant hydrophobicity. This requires a mobile phase with a high percentage of organic solvent. A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, is often necessary to elute the target compound in a reasonable time while also separating it from any less hydrophobic impurities.
A suitable method for a structurally similar compound, 1,4-Benzenediol, ditetradecyl-, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile and water, modified with an acid like phosphoric or formic acid. sielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com Detection is typically accomplished using a UV-Vis or Diode Array Detector (DAD), set to a wavelength where the benzenediol ring exhibits maximum absorbance, often around 295 nm. aseancosmetics.org
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective retention and separation of hydrophobic molecules. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent needed to elute the highly non-polar analyte. Formic acid improves peak shape and is MS-compatible. sielc.com |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities and ensures the target analyte is eluted with a sharp peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temperature | 40 °C | Elevated temperature can reduce mobile phase viscosity and improve peak symmetry. rsc.org |
| Detector | Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths, confirming peak purity and identity. |
| Detection Wavelength | 295 nm | Corresponds to the UV absorbance maximum of the hydroquinone (B1673460) chromophore. aseancosmetics.org |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass spectra. However, the direct analysis of 1,4-Benzenediol, bis(1-methyltridecyl)- by GC is challenging due to its low volatility and the presence of polar hydroxyl groups, which can cause poor peak shape and thermal degradation in the GC inlet and column. nih.gov To overcome this, a chemical derivatization step is essential to convert the polar -OH groups into more volatile and thermally stable functional groups. omicsonline.org
Silylation is the most common derivatization strategy for this purpose. brjac.com.br Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic protons of the hydroxyl groups to replace them with non-polar trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the analyte, making it amenable to GC analysis. omicsonline.orgresearchgate.net
The resulting TMS-ether derivative can be separated on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). nih.gov The mass spectrometer, typically operating in electron ionization (EI) mode, provides a fragmentation pattern that serves as a chemical fingerprint for structural confirmation. This technique is highly sensitive and can be used for both qualitative identification and quantitative analysis. nih.govnih.gov
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Effectively converts polar hydroxyl groups to volatile trimethylsilyl (TMS) ethers. brjac.com.br |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, low-polarity column suitable for separating a wide range of derivatized organic compounds. nih.gov |
| Carrier Gas | Helium, constant flow rate of 1 mL/min | Inert carrier gas standard for GC-MS applications. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the high-boiling-point derivatized analyte without degradation. |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 320 °C, hold for 10 min | A temperature program is required to separate analytes and elute the high-molecular-weight target compound from the column. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation. nih.gov |
| MS Scan Range | 50-800 m/z | Covers the expected mass range for fragments and the molecular ion of the derivatized compound. |
| MS Transfer Line Temp | 300 °C | Prevents condensation of the analyte before it reaches the mass spectrometer. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid material. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are unobtainable by other methods.
The primary and most significant challenge in the crystallographic analysis of 1,4-Benzenediol, bis(1-methyltridecyl)- is obtaining a single crystal of sufficient size and quality. Molecules with long, flexible alkyl chains are notoriously difficult to crystallize. The conformational flexibility of the bis(1-methyltridecyl) groups can inhibit the formation of a well-ordered crystal lattice, often resulting in oils, waxes, or microcrystalline powders that are unsuitable for single-crystal X-ray diffraction.
However, if a suitable crystal could be grown, the structural data obtained would be invaluable. The analysis would reveal:
Molecular Conformation: The exact spatial orientation of the two alkyl chains relative to the planar benzenediol ring.
Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.
Intermolecular Interactions: A detailed map of how the molecules pack in the solid state. This would include hydrogen bonds formed between the hydroxyl groups of adjacent molecules and the van der Waals interactions governing the packing of the long alkyl chains.
The data collected would be used to solve the crystal structure, yielding a set of crystallographic parameters that describe the unit cell and the atomic positions within it.
| Parameter | Description | Example Data (for Hydroquinone Dioxygenase) nih.gov |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | CxHyOz |
| Formula Weight | The molar mass of the compound. | - |
| Crystal System | The geometric system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P21 |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 88.4 Å, b = 125.4 Å, c = 90.8 Å, β = 105.3° |
| Volume (V) | The volume of the unit cell. | - |
| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | - |
| Calculated Density (ρ) | The theoretical density of the crystal. | - |
Theoretical and Computational Chemistry Studies on Alkylated 1,4 Benzenediols
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the chemical behavior of alkylated 1,4-benzenediols. These methods are particularly useful for studying their well-known antioxidant properties, which are rooted in their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for relatively large molecules like 1,4-Benzenediol, bis(1-methyltridecyl)-. DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. unec-jeas.com A higher HOMO energy indicates a greater tendency to donate an electron. The LUMO energy, conversely, relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. For alkylated 1,4-benzenediols, the electron-donating nature of the alkyl groups influences the electron density on the aromatic ring and the hydroxyl groups, thereby modulating the HOMO and LUMO energies.
DFT studies on similar phenolic compounds have shown that the choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) is crucial for obtaining accurate results. unec-jeas.comrsc.org For instance, functionals like M06-2X are often recommended for calculations involving thermochemistry and antioxidant properties. unec-jeas.com The analysis of the molecular orbitals of 1,4-Benzenediol, bis(1-methyltridecyl)- would reveal that the HOMO is primarily localized on the hydroquinone (B1673460) ring and the oxygen atoms of the hydroxyl groups, confirming this region as the center of reactivity for radical scavenging.
Table 1: Illustrative DFT-Calculated Electronic Properties of Substituted Benzenediols
| Compound | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 1,4-Benzenediol | B3LYP/6-31G(d) | -5.45 | -0.12 | 5.33 |
| 2-tert-Butyl-1,4-Benzenediol | B3LYP/6-31G(d) | -5.38 | -0.09 | 5.29 |
| 2,5-di-tert-Butyl-1,4-Benzenediol | B3LYP/6-31G(d) | -5.31 | -0.05 | 5.26 |
| 1,4-Benzenediol, bis(1-methyltridecyl)- | Predicted Trend | Higher than unsubstituted | Slightly Higher | Slightly Lower |
Note: This table is illustrative, based on general trends observed for alkylated phenols. Exact values for 1,4-Benzenediol, bis(1-methyltridecyl)- would require specific calculations.
DFT and other quantum chemical methods can predict various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. For 1,4-Benzenediol, bis(1-methyltridecyl)-, these calculations can provide theoretical values for:
Infrared (IR) Spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The characteristic O-H stretching frequencies of the hydroxyl groups are particularly important and are sensitive to the electronic environment and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. This is highly valuable for assigning peaks in experimental NMR spectra, especially for complex structures with many similar chemical environments, such as the long alkyl chains in 1,4-Benzenediol, bis(1-methyltridecyl)-.
These predicted spectra can be compared with experimental data to confirm the molecule's structure and conformation.
Molecular Dynamics (MD) Simulations for Conformational Analysis of Long Alkyl Chains
The two bis(1-methyltridecyl)- chains attached to the benzenediol core grant the molecule significant conformational flexibility. Understanding the spatial arrangement of these long alkyl chains is important as it can affect the molecule's physical properties, its solubility, and its ability to interact with other molecules, for instance, by incorporating into lipid membranes.
Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules. nih.govmdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. The forces between the atoms are described by a molecular mechanics force field (e.g., AMBER, CHARMM, OPLS-AA). nih.govmdpi.com
For 1,4-Benzenediol, bis(1-methyltridecyl)-, MD simulations can:
Reveal the preferred conformations of the alkyl chains in different environments (e.g., in a vacuum, in a nonpolar solvent, or at an interface).
Determine the degree of flexibility and the range of motion of the chains.
Analyze intramolecular interactions, such as van der Waals forces between the two alkyl chains, which might lead to collapsed or extended structures.
Studies on similar aromatic compounds with long alkyl chains have shown that MD simulations can provide valuable insights into their dynamic behavior and aggregation properties. mdpi.comacs.org The results of such simulations would likely show that the long, branched alkyl chains of 1,4-Benzenediol, bis(1-methyltridecyl)- are highly dynamic, constantly changing their conformation.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgsmu.edu For an antioxidant like 1,4-Benzenediol, bis(1-methyltridecyl)-, the primary reactions of interest are those involving the scavenging of free radicals. The main mechanisms for phenolic antioxidants are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical.
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant is first deprotonated, and the resulting anion then donates an electron to the radical.
Stepwise Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton from the resulting radical cation. unec-jeas.com
DFT calculations can be used to model these reaction pathways. By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for each step can be determined. mdpi.com The most favorable reaction pathway is the one with the lowest activation energy.
A key parameter calculated to assess the HAT mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. researchgate.net A lower BDE indicates that the hydrogen atom can be abstracted more easily, suggesting higher antioxidant activity. unec-jeas.comopensciencepublications.com For 1,4-Benzenediol, bis(1-methyltridecyl)-, the electron-donating alkyl groups are expected to lower the O-H BDE compared to unsubstituted 1,4-benzenediol, thereby enhancing its antioxidant capacity.
Table 2: Illustrative Calculated Parameters for Antioxidant Activity
| Mechanism | Key Parameter | Typical Calculated Value (kJ/mol) for Phenolic Antioxidants | Influence of Alkyl Groups |
|---|---|---|---|
| Hydrogen Atom Transfer (HAT) | O-H Bond Dissociation Enthalpy (BDE) | 300 - 380 | Decrease BDE (favorable) |
| Stepwise Electron Transfer-Proton Transfer (SET-PT) | Ionization Potential (IP) | 650 - 750 | Decrease IP (favorable) |
| Sequential Proton Loss Electron Transfer (SPLET) | Proton Affinity (PA) | 1350 - 1450 | Minor Effect |
Note: This table provides typical ranges and trends. Specific values depend on the molecule, computational method, and solvent.
Prediction of Interactions with Other Chemical Species (e.g., Solvents, Substrates)
The chemical behavior of 1,4-Benzenediol, bis(1-methyltridecyl)- is significantly influenced by its interactions with its environment. Computational models can simulate these interactions.
Solvent Effects: The polarity of the solvent can affect reaction energies and mechanisms. researchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation box in an MD or quantum mechanics/molecular mechanics (QM/MM) simulation. mdpi.com Given the dual nature of 1,4-Benzenediol, bis(1-methyltridecyl)- (a polar hydroquinone head and large nonpolar alkyl tails), its behavior in different solvents would be of particular interest.
Interactions with Substrates: In practical applications, this compound might be used to protect a substrate (like a polymer or a lipid) from oxidation. MD simulations can be used to model the interaction between the alkylated 1,4-benzenediol and the substrate. This can reveal how the molecule orients itself relative to the substrate, for example, whether the long alkyl chains anchor the molecule within a nonpolar matrix, leaving the reactive hydroquinone head group at an interface.
In Silico Screening for Targeted Chemical Properties (e.g., Redox Potentials, Stability)
Computational methods allow for the in silico (computer-based) screening of molecules for specific properties before they are synthesized. This high-throughput virtual screening can save significant time and resources. mdpi.com For derivatives of 1,4-benzenediol, computational screening could be used to:
Predict Redox Potentials: The redox potential is a measure of how easily a compound is oxidized or reduced. For 1,4-benzenediol and its derivatives, this is a crucial property related to their function in various applications, including as antioxidants or in electrochemical systems. mdpi.com DFT calculations, particularly when combined with models that account for solvation, have been shown to predict redox potentials with reasonable accuracy. mdpi.com
Assess Stability: Computational methods can be used to explore potential degradation pathways of the molecule, for example, by calculating the energies of various oxidized or rearranged products. This helps in predicting the chemical stability of the compound under different conditions. By systematically modifying the structure of the alkyl chains or adding other substituents to the aromatic ring in the computer model, researchers can screen for derivatives with optimized redox potentials, enhanced stability, or improved antioxidant activity.
Chemical Reactivity and Derivatization of 1,4 Benzenediol, Bis 1 Methyltridecyl
Redox Chemistry of the Hydroquinone (B1673460) Moiety
The hydroquinone ring is the most reactive site of the molecule, undergoing reversible two-electron oxidation to form the corresponding p-benzoquinone. jackwestin.commdpi.com This transformation is the cornerstone of its chemical and electrochemical behavior. The presence of the bulky bis(1-methyltridecyl) groups influences the steric and electronic environment of the hydroquinone, thereby affecting its redox potential and the stability of the resulting species. mdpi.com
Hydroquinone ⇌ Semiquinone Radical + H⁺ + e⁻
Semiquinone Radical ⇌ Benzoquinone + H⁺ + e⁻
The stability of the hydroquinone itself is a significant consideration. Like other hydroquinones, 1,4-Benzenediol, bis(1-methyltridecyl)- is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions. This autoxidation can lead to the formation of colored byproducts and a decrease in the compound's purity over time. The long alkyl chains, by creating a more lipophilic environment, may offer some degree of protection against aqueous oxidants.
| Aspect | Description | Influencing Factors |
|---|---|---|
| Mechanism | Two-step, one-electron transfers | Presence of oxidizing agents, pH |
| Intermediate | Semiquinone radical | Stabilized by alkyl groups |
| Final Product | Corresponding p-benzoquinone | Completion of the two-electron oxidation |
| Stability | Susceptible to autoxidation | Oxygen, light, metal ions |
The reduction of the corresponding quinone back to 1,4-Benzenediol, bis(1-methyltridecyl)- is a facile process that can be achieved using a variety of reducing agents. This reversibility is a hallmark of the hydroquinone-quinone redox couple. libretexts.org Common laboratory reducing agents for this transformation include sodium dithionite, sodium borohydride, and catalytic hydrogenation. libretexts.orggoogle.com
The choice of reducing agent and reaction conditions allows for controlled reduction. For instance, milder reducing agents might be employed to selectively reduce the quinone in the presence of other functional groups. Electrochemical methods also offer a high degree of control over the reduction process, allowing for precise manipulation of the redox state by adjusting the applied potential. libretexts.org The long alkyl chains enhance the solubility of the molecule in nonpolar organic solvents, which can be advantageous for certain reduction methodologies.
Functionalization of the Alkyl Chains
While the hydroquinone moiety is the primary site of reactivity, the long bis(1-methyltridecyl) chains offer opportunities for further chemical modification. These transformations typically require more forcing conditions than the redox reactions of the aromatic core.
Introducing functional groups onto the alkyl chains can significantly alter the physical and chemical properties of the molecule. Strategies for the selective functionalization of alkanes, while challenging, are an active area of research. One potential approach involves free-radical halogenation, which can introduce a handle for subsequent nucleophilic substitution reactions. However, achieving high selectivity at a specific position on the long alkyl chain can be difficult.
More advanced catalytic methods for C-H activation and functionalization could offer more precise control. For example, transition-metal-catalyzed reactions can enable the introduction of functional groups at specific sites, although the application of these methods to long, branched alkyl chains on a hydroquinone core would require specific investigation.
If the terminal ends of the alkyl chains could be functionalized with polymerizable groups, 1,4-Benzenediol, bis(1-methyltridecyl)- could serve as a monomer or cross-linking agent. For example, the introduction of a terminal alkene or alkyne would allow for participation in various polymerization reactions, such as free-radical, cationic, or ring-opening metathesis polymerization. This would lead to the formation of polymers with pendant hydroquinone units, which could impart redox activity and antioxidant properties to the resulting material.
Synthesis of Novel Ester and Ether Derivatives
The hydroxyl groups of the hydroquinone moiety are amenable to derivatization through esterification and etherification reactions, leading to the formation of a wide range of new compounds with potentially altered properties.
The synthesis of ether derivatives can be readily achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the deprotonation of the hydroquinone's hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This nucleophilic species can then react with an alkyl halide to form the diether. The reaction is versatile, allowing for the introduction of a wide variety of alkyl or aryl groups.
Ester derivatives can be prepared by reacting 1,4-Benzenediol, bis(1-methyltridecyl)- with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a base. The resulting esters may exhibit different solubility profiles and chemical stabilities compared to the parent hydroquinone. For instance, esterification can protect the hydroxyl groups from oxidation.
| Derivative | Synthetic Method | Reactants | Potential Property Changes |
|---|---|---|---|
| Ethers | Williamson Ether Synthesis | Alkyl halide, strong base | Increased stability to oxidation, altered solubility |
| Esters | Esterification | Carboxylic acid/derivative, catalyst | Protection of hydroxyl groups, modified lipophilicity |
Formation of Other Substituted Hydroquinone Derivatives (e.g., Alkyl Sulfide (B99878) Substituted Hydroquinones)
The chemical structure of 1,4-Benzenediol, bis(1-methyltridecyl)- allows for further derivatization to yield a variety of substituted hydroquinone derivatives. A significant class of these derivatives includes alkyl sulfide substituted hydroquinones. The introduction of sulfur-containing moieties can modulate the physicochemical properties of the parent compound, such as its antioxidant potential and solubility.
The synthesis of alkyl sulfide substituted hydroquinones from 2,5-dialkyl-1,4-benzenediols, such as 1,4-Benzenediol, bis(1-methyltridecyl)-, typically proceeds through a two-step sequence involving an initial oxidation followed by a nucleophilic addition of a thiol, and a subsequent reduction.
First, the 1,4-Benzenediol, bis(1-methyltridecyl)- is oxidized to its corresponding 1,4-benzoquinone (B44022) derivative. This oxidation can be achieved using various oxidizing agents under mild conditions. The resulting quinone is an electrophilic species that is susceptible to nucleophilic attack.
The second step involves the reaction of the 2,5-bis(1-methyltridecyl)-1,4-benzoquinone with a thiol (R-SH). This reaction is a Michael-type addition where the thiol acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the quinone ring. The position of the incoming alkyl sulfide group is influenced by the steric hindrance and electronic effects of the existing bis(1-methyltridecyl) substituents. The reaction typically results in the formation of a mono-alkyl sulfide substituted quinone.
Finally, the resulting alkyl sulfide substituted quinone is reduced back to the hydroquinone form. This reduction can be accomplished using a variety of reducing agents, such as sodium dithionite, to yield the desired alkyl sulfide substituted 1,4-benzenediol derivative. google.com
Step 2: Nucleophilic Addition 2,5-bis(1-methyltridecyl)-1,4-benzoquinone + R-SH → Alkyl sulfide substituted 2,5-bis(1-methyltridecyl)-1,4-benzoquinone
Step 3: Reduction Alkyl sulfide substituted 2,5-bis(1-methyltridecyl)-1,4-benzoquinone → Alkyl sulfide substituted 1,4-Benzenediol, bis(1-methyltridecyl)-
Research on the reaction of various benzoquinone derivatives with thiols indicates that the regioselectivity of the thiol addition is a critical aspect of the synthesis. nih.gov For 2,5-disubstituted benzoquinones, the thiol can add to either of the two available positions on the quinone ring. The specific outcome is dependent on the nature of the substituents and the reaction conditions employed.
The table below outlines the key parameters for the synthesis of alkyl sulfide substituted hydroquinones from a generic 2,5-dialkyl-1,4-benzenediol, which serves as a model for 1,4-Benzenediol, bis(1-methyltridecyl)-.
| Reaction Step | Reactants | Reagents | Product | Key Considerations |
| Oxidation | 1,4-Benzenediol, bis(1-methyltridecyl)- | Oxidizing Agent (e.g., FeCl₃, Ag₂O) | 2,5-bis(1-methyltridecyl)-1,4-benzoquinone | Mild reaction conditions to prevent over-oxidation or side reactions. |
| Nucleophilic Addition | 2,5-bis(1-methyltridecyl)-1,4-benzoquinone, Alkyl Thiol (R-SH) | Base catalyst (optional) | Alkyl sulfide substituted 2,5-bis(1-methyltridecyl)-1,4-benzoquinone | The choice of thiol determines the nature of the alkyl sulfide substituent. Steric hindrance from the bis(1-methyltridecyl) groups can influence the reaction rate. |
| Reduction | Alkyl sulfide substituted 2,5-bis(1-methyltridecyl)-1,4-benzoquinone | Reducing Agent (e.g., Sodium Dithionite, NaBH₄) | Alkyl sulfide substituted 1,4-Benzenediol, bis(1-methyltridecyl)- | The reduction should be selective for the quinone moiety without affecting other functional groups. |
Applications in Materials Science and Industrial Chemistry
Role as Polymerization Inhibitors and Industrial Antioxidants
Hydroquinone (B1673460) and its derivatives are well-established as effective inhibitors of radical polymerization. chempoint.com The presence of the two hydroxyl groups on the benzene (B151609) ring allows the molecule to act as a radical scavenger, effectively terminating the chain reactions that lead to polymerization or oxidative degradation.
Influence of Alkyl Chain Structure on Inhibition Efficiency in Polymer Systems
The efficiency of a polymerization inhibitor is not solely dependent on its intrinsic radical-scavenging ability but also on its compatibility and physical behavior within the polymer system. The structure of the alkyl chains in 1,4-Benzenediol, bis(1-methyltridecyl)- plays a crucial role in this regard.
Furthermore, the significant molecular weight and branched nature of the alkyl chains reduce the volatility of the compound. This is particularly advantageous in high-temperature processing applications, where smaller, more volatile inhibitors might be lost to evaporation, leading to a decrease in protection. The reduced mobility also means the antioxidant is less prone to "blooming," a phenomenon where the additive migrates to the surface of the polymer, leading to a non-uniform distribution and surface defects.
| Alkyl Chain Characteristic | Influence on Physical Property | Effect on Inhibition Efficiency |
|---|---|---|
| Long Chain Length (e.g., tridecyl) | Increased solubility in nonpolar media, Lower volatility | Improved compatibility with monomers and polymers, Enhanced retention at high temperatures |
| Branched Structure (e.g., 1-methyl) | Disrupts close packing, potentially increasing solubility | Better dispersion within the polymer matrix |
Application in Storage and Transportation of Monomers
The prevention of premature polymerization is critical during the storage and transportation of reactive monomers like styrene, acrylic acid, and methyl methacrylate (B99206). researchgate.netgoogle.com 1,4-Benzenediol, bis(1-methyltridecyl)- can be employed as a stabilizer in these contexts. Its high solubility in organic monomers and low volatility make it an effective choice for ensuring long-term stability under varying temperature conditions. A small amount of this inhibitor can be added to the monomer to prevent the initiation and propagation of polymer chains, thereby extending the shelf life and ensuring the monomer meets quality specifications upon use. chempoint.com
Antioxidant Role in Rubber and Other Industrial Materials
In the rubber industry, antioxidants are essential additives to prevent the degradation of rubber products by heat, oxygen, and ozone, which can lead to cracking, hardening, and loss of mechanical properties. akrochem.com 1,4-Benzenediol, bis(1-methyltridecyl)- can function as a non-staining antioxidant. The term "non-staining" is a significant advantage in applications where the final product's appearance is important, such as in light-colored rubber goods.
The large alkyl groups anchor the antioxidant molecule within the rubber matrix, reducing its migration and leaching. This leads to long-lasting protection against oxidative degradation. Its effectiveness is attributed to the same radical scavenging mechanism described earlier, where it interrupts the auto-oxidation chain reactions that degrade the polymer chains in rubber.
Development of Advanced Materials Precursors
The unique molecular architecture of 1,4-Benzenediol, bis(1-methyltridecyl)-, combining a rigid aromatic core with flexible, long alkyl chains, makes it a potential candidate as a precursor or building block in the synthesis of advanced materials.
Integration into Liquid Crystal Polymers and Related Materials
Liquid crystal polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. wikipedia.org The molecules in an LCP can maintain a degree of orientational order, which gives rise to their unique anisotropic properties. The design of LCPs often involves the combination of rigid mesogenic units (like the benzenediol core) and flexible aliphatic chains.
The 1,4-benzenediol core of the molecule can act as a mesogenic unit, while the long, flexible bis(1-methyltridecyl) chains can serve as the flexible spacers or side chains that are crucial for the formation of liquid crystalline phases. mdpi.com By chemically modifying the hydroxyl groups to incorporate polymerizable functionalities, 1,4-Benzenediol, bis(1-methyltridecyl)- could be integrated into the main chain or as a side chain of a polymer.
The length and branching of the alkyl chains would significantly influence the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) formed by the resulting polymer. nih.gov This tunability is a key aspect of designing LCPs for specific applications, which range from high-strength fibers to components in electronic displays. nih.govzeusinc.com
| Molecular Component | Function in Liquid Crystal Formation | Potential Impact on LCP Properties |
|---|---|---|
| 1,4-Benzenediol Core | Rigid mesogenic unit | Contributes to the formation of ordered phases |
| bis(1-methyltridecyl)- Chains | Flexible side chains or spacers | Influences phase transition temperatures and mesophase type |
Use as Monomers in Polymer Synthesis
The parent compound, hydroquinone (benzene-1,4-diol), can function as a monomer in polymerization reactions due to its two reactive hydroxyl groups. wikipedia.org These groups can participate in condensation polymerizations to form aromatic polyesters or polyethers. However, for 1,4-Benzenediol, bis(1-methyltridecyl)-, the large and bulky alkyl side chains introduce significant steric hindrance around the hydroxyl functional groups. This steric bulk would likely impede the close approach required for polymerization, making its use as a primary monomer challenging.
While its role as a direct monomer is limited, the hydroquinone family is critically important in polymer science as polymerization inhibitors and stabilizers. wikipedia.org Hydroquinones are effective radical scavengers that terminate unwanted chain reactions, thereby preventing the premature polymerization of reactive monomers like acrylic acid or methyl methacrylate during transport and storage. The long alkyl chains of 1,4-Benzenediol, bis(1-methyltridecyl)- would enhance its solubility in nonpolar monomer systems, making it an effective stabilizer for bulk polymerization processes.
Components in Specialized Industrial Lubricants and Fluids
In the formulation of industrial lubricants and hydraulic fluids, antioxidants are essential additives that prevent oxidative degradation of the base oil, thereby extending the fluid's operational lifetime and performance under stress. Alkylated hydroquinones are well-established in this role. The antioxidant mechanism relies on the ability of the phenolic hydroxyl groups to donate a hydrogen atom to terminate peroxy radicals, which are key intermediates in the auto-oxidation chain reaction of hydrocarbons.
The efficacy of 1,4-Benzenediol, bis(1-methyltridecyl)- in this application is directly tied to its molecular structure. The two long, branched alkyl chains render the molecule highly lipophilic (oil-soluble), ensuring its miscibility and availability within the nonpolar hydrocarbon base stock of the lubricant. Unsubstituted hydroquinone would have poor solubility in such media.
| Compound | Key Structural Feature | Primary Role in Lubricant Formulation |
|---|---|---|
| 1,4-Benzenediol (Hydroquinone) | -OH groups on a benzene ring | Poor solubility in oil limits its direct use. |
| 1,4-Benzenediol, bis(1-methyltridecyl)- | Long, branched alkyl chains | High solubility in hydrocarbon oils, enabling its function as an effective antioxidant. |
Role as Corrosion Inhibitors in Industrial Systems (e.g., Closed-Loop Heating/Cooling Systems)
Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal. nih.govmdpi.com The inhibitive action of organic compounds like 1,4-Benzenediol, bis(1-methyltridecyl)- often involves adsorption onto the metal surface to form a protective film.
The inhibition mechanism for this compound is twofold:
Adsorption via Polar Head Group : The benzene ring and its hydroxyl oxygen atoms constitute the polar "head" of the molecule. The lone pair electrons on the oxygen atoms can coordinate with vacant d-orbitals of metal atoms (like iron in steel), leading to chemisorption on the surface.
Hydrophobic Barrier Formation : The two long, nonpolar bis(1-methyltridecyl) "tails" orient away from the metal surface, creating a dense, hydrophobic layer. This layer acts as a physical barrier that repels water and other corrosive agents from reaching the metal surface, thereby stifling the electrochemical corrosion process. researchgate.net
This dual-action mechanism makes it a potentially effective inhibitor for systems where hydrocarbons are in contact with metal surfaces, such as in pipelines or storage tanks.
Applications as Deoxidizers in Chemical Engineering Processes (e.g., Boiler Water Treatment)
Hydroquinone and its derivatives are known reducing agents and can function as oxygen scavengers (deoxidizers). They react with and remove dissolved oxygen from a system, which is a primary cause of corrosion in aqueous environments like boiler feedwater. google.com The hydroquinone moiety is oxidized to the corresponding quinone in the process, effectively neutralizing the corrosive oxygen.
However, the specific structure of 1,4-Benzenediol, bis(1-methyltridecyl)- makes it unsuitable for typical aqueous applications like boiler water treatment. Its long alkyl chains give it very low water solubility. Instead, its utility as a deoxidizer would be realized in non-aqueous systems, such as organic heat-transfer fluids or industrial oils, where it can serve the dual purpose of an antioxidant and an oxygen scavenger.
Structure-Property Relationships Governing Industrial Performance
The industrial utility of 1,4-Benzenediol, bis(1-methyltridecyl)- is a direct consequence of its amphiphilic nature, where different parts of the molecule perform distinct functions.
| Molecular Component | Function | Relevant Applications |
|---|---|---|
| Hydroquinone Core (Aromatic ring with two -OH groups) | Provides chemical reactivity: antioxidant, reducing agent, metal surface coordination. | Lubricant stabilization, corrosion inhibition, deoxidization in non-aqueous fluids. |
| Alkyl Chains (bis(1-methyltridecyl)-) | Governs physical properties: confers high oil solubility, creates a hydrophobic barrier, influences viscosity. | Lubricants, corrosion inhibition. |
This separation of roles allows for the fine-tuning of the molecule for specific environments. The core provides the necessary chemical activity, while the side chains ensure it can be delivered and remain effective in its target medium, typically a nonpolar industrial fluid.
Impact of Alkyl Chain Length and Branching on Material Compatibility and Physical Behavior
The specific nature of the alkyl chains—their length and branching—is a critical design parameter that dictates the compound's performance and physical behavior. rsc.orgdrexel.edu
Alkyl Chain Length : Increasing the length of the alkyl chains generally enhances the molecule's solubility in nonpolar media and increases its viscosity. Longer chains are more effective at forming a robust hydrophobic barrier, which can improve performance as a corrosion inhibitor. nih.gov The van der Waals interactions between longer chains can also influence molecular packing and film formation on surfaces. nih.gov
Alkyl Chain Branching : The "1-methyl" branching in the tridecyl chains has a significant impact on the material's physical properties. Compared to a linear alkyl chain of a similar molecular weight, branching disrupts the orderly packing of the molecules. This disruption lowers the melting point and suppresses the tendency to crystallize, ensuring the compound remains liquid and soluble at lower temperatures. This is a crucial attribute for additives used in lubricants and fluids that must operate over a wide temperature range. researchgate.net
| Alkyl Chain Characteristic | Effect | Industrial Consequence |
|---|---|---|
| Increased Length | Increases oil solubility, viscosity, and strength of hydrophobic barrier. | Better performance in lubricants and as a corrosion inhibitor. |
| Branching | Disrupts molecular packing, lowers melting point, and inhibits crystallization. | Maintains fluidity and solubility at low temperatures, crucial for all-weather fluids. |
Future Research Directions and Unexplored Avenues
Discovery of Novel and Sustainable Synthetic Routes
The industrial production of alkylated hydroquinones has traditionally relied on Friedel-Crafts alkylation, which often involves harsh acidic catalysts and can lead to a mixture of products. wikipedia.org Future research must prioritize the development of more sustainable and efficient synthetic methodologies.
One promising avenue is the exploration of electrochemical synthesis. Recent advancements have demonstrated that electrochemical methods can offer a green and sustainable pathway to hydroquinone (B1673460) synthesis and modification, potentially allowing for controlled alkylation under ambient temperature and pressure. acs.orggoogle.com Another approach is the use of solid acid catalysts, such as zeolites or functionalized mesoporous materials, which can replace corrosive liquid acids, improve catalyst recyclability, and enhance selectivity, thereby minimizing waste. tandfonline.com Investigating enzymatic catalysis also presents a novel route, where lipases or other enzymes could be engineered to perform regioselective alkylation on the hydroquinone ring, offering unparalleled specificity and mild reaction conditions. The development of these green synthetic routes is crucial for the environmentally benign production of 1,4-Benzenediol, bis(1-methyltridecyl)-.
Engineering of Highly Selective Catalytic Systems for Complex Alkylations
Achieving high selectivity in the synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- is a significant challenge. The alkylation process can result in competitive O-alkylation (ether formation) versus the desired C-alkylation, and can also produce a mixture of mono- and di-alkylated products with varying substitution patterns (e.g., 2,5- vs. 2,3- or 2,6-). tandfonline.comgoogle.com
Future research should focus on designing highly selective catalytic systems. Shape-selective catalysts, such as zeolites with tailored pore structures, could be engineered to favor the formation of the specific 1,4-Benzenediol, bis(1-methyltridecyl)- isomer by sterically hindering the formation of others. tandfonline.com Furthermore, the development of organocatalysts or metal-organic frameworks (MOFs) with precisely defined active sites could provide exceptional control over the reaction. researchgate.net For instance, a catalyst could be designed to pre-organize the hydroquinone and the alkylating agent in a specific orientation that promotes the desired reaction pathway. Understanding the mechanistic behavior of different catalytic systems is critical to designing new and modified catalysts that maximize the yield of the target molecule. tandfonline.com
Exploration of Emerging Applications in Advanced Functional Materials
The unique molecular architecture of 1,4-Benzenediol, bis(1-methyltridecyl)- makes it a compelling candidate for advanced functional materials. The interplay between the polar, redox-active hydroquinone head and the long, nonpolar alkyl tails suggests potential for self-assembly and supramolecular chemistry.
Research into this area could explore the compound's ability to form organized structures such as liquid crystals, organogels, or Langmuir-Blodgett films. The long alkyl chains could drive the self-assembly process, while the hydroquinone core could introduce functionalities like redox activity or hydrogen bonding capabilities. In supramolecular chemistry, hydroquinone units are known to participate in the formation of charge-transfer complexes and polymeric assemblies. researchgate.net The specific structure of 1,4-Benzenediol, bis(1-methyltridecyl)- could be leveraged to create novel supramolecular polymers or porous materials with applications in sensing, separations, or electronics. Its antioxidant properties, common to substituted hydroquinones, also make it a candidate for use as a stabilizer in polymers or other organic materials.
Development of High-Throughput Screening Methodologies for Property Prediction
To accelerate the discovery of applications for 1,4-Benzenediol, bis(1-methyltridecyl)- and its analogues, the development of high-throughput screening (HTS) methodologies is essential. wikipedia.org HTS allows for the rapid testing of millions of chemical or genetic tests, making it a powerful tool in materials science and chemistry. wikipedia.org
Future work should focus on creating HTS assays tailored to predict the key properties of this class of molecules. For example, automated assays could be designed to rapidly screen for antioxidant capacity, using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net Other HTS methods could be developed to assess thermal stability, solubility in various media, or its effectiveness as a corrosion inhibitor or polymer additive. By integrating robotics and advanced data analysis, HTS can quickly map the structure-property relationships for a library of related dialkylated hydroquinones, providing valuable data for optimizing molecular design. wikipedia.org
Integration of Machine Learning in Synthesis and Materials Design
The integration of machine learning (ML) offers a transformative approach to accelerate the design and synthesis of new functional molecules like 1,4-Benzenediol, bis(1-methyltridecyl)-. semanticscholar.orgaip.org ML models can analyze large datasets to identify patterns and relationships that are not obvious to human researchers, shifting the paradigm from trial-and-error experimentation to data-driven discovery. acs.orgnih.gov
In the context of synthesis, ML algorithms could be trained on existing reaction data to predict the optimal conditions (catalyst, solvent, temperature) for producing 1,4-Benzenediol, bis(1-methyltridecyl)- with high yield and selectivity. For materials design, ML models can predict the properties of hypothetical molecules before they are ever synthesized. acs.org By inputting molecular descriptors, these models can estimate properties such as antioxidant potential, thermal stability, or self-assembly behavior. This predictive capability allows researchers to computationally screen vast chemical spaces and identify new derivatives of 1,4-Benzenediol, bis(1-methyltridecyl)- with enhanced performance for specific applications, significantly reducing the time and cost associated with experimental work. acs.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for 1,4-Benzenediol, bis(1-methyltridecyl)-, and how can researchers optimize yield and purity?
The synthesis of this compound typically involves esterification or alkylation of 1,4-benzenediol with 1-methyltridecyl groups. Key steps include:
- Protection of hydroxyl groups : Use protecting agents like trimethylsilyl chloride to prevent unwanted side reactions .
- Controlled alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency under mild conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Yield optimization : Conduct reaction kinetics studies by varying temperature (40–80°C) and catalyst concentration (5–20 mol%) .
Q. Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?
- Structural confirmation :
- Physicochemical properties :
Q. What are the primary research applications of this compound in life sciences?
- Antioxidant studies : Evaluate radical scavenging activity via DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Compare IC values with standards like butylated hydroxytoluene (BHT) .
- Membrane interaction studies : Use fluorescence anisotropy to assess its integration into lipid bilayers (e.g., DPPC liposomes) .
Advanced Research Questions
Q. How does the compound’s stability vary under different environmental conditions, and what methods can quantify degradation pathways?
- Oxidative stability : Expose to UV light (254 nm) in an oxygen-rich chamber and monitor degradation via GC-MS. Identify primary oxidation products (e.g., quinone derivatives) .
- Hydrolytic stability : Incubate in buffered solutions (pH 3–10, 37°C) and track hydrolysis kinetics using LC-MS. Acidic conditions may cleave ester bonds preferentially .
Data interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., serum-free vs. serum-containing media). Standardize conditions using ISO guidelines .
- Impurity interference : Re-synthesize the compound under stringent purity controls (>98% by HPLC) and retest bioactivity .
Statistical tools : Apply meta-analysis to reconcile disparate datasets, focusing on effect sizes and confidence intervals .
Q. What mechanistic studies can elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to antioxidant enzymes (e.g., glutathione peroxidase). Validate with site-directed mutagenesis .
- Kinetic assays : Measure enzyme inhibition constants () via Lineweaver-Burk plots under varying substrate concentrations .
- In vivo models : Administer the compound to transgenic mice (e.g., Nrf2 knockout) to assess pathway-specific effects .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
- Variable alkyl chain length : Synthesize analogs with C10–C18 chains and compare log values (octanol-water partitioning) and EC in antioxidant assays .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring and measure redox potentials via cyclic voltammetry .
Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
